N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16(2)19(13-25-15-22-14-23-25)24-21(26)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,14-16,19-20H,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCWCQHFGOLXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common approach is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a β-diketone in the presence of an acid catalyst. The resulting triazole intermediate is then reacted with 3-methylbutan-2-ylamine and diphenylacetyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of amides or carboxylic acids.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the production of materials with specific properties, such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide exerts its effects involves interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Diphenylacetamide derivatives: These compounds contain the diphenylacetamide moiety and are used in various pharmaceutical applications.
Uniqueness: N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
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Biological Activity
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have gained significant attention in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring enhances the compound's pharmacological properties by facilitating hydrogen bonding and metal ion coordination.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The mechanisms include:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate cellular processes such as proliferation and apoptosis. It may induce programmed cell death in cancer cells by modulating gene expression and cellular metabolism .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. For instance:
- Cytotoxicity : In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The cytotoxic effects are attributed to its ability to induce apoptosis .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Enzyme Interaction | Inhibits cytochrome P450 enzymes |
Case Study: Anticancer Efficacy
A study published in 2020 evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics. This suggests potential for development as an adjunct therapy in cancer treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilicity imparted by the diphenylacetamide moiety. The presence of the triazole ring enhances solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
